molecular formula C14H14N2O2S3 B11985680 (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11985680
M. Wt: 338.5 g/mol
InChI Key: VSDCHMHNRORSMN-ACCUITESSA-N
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Description

(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate benzothiazole derivatives with thiazolidinone precursors under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and benzothiazole derivatives. Examples are:

  • 2-(2-hydroxyphenyl)benzothiazole
  • 3-(2-benzothiazolyl)-7-diethylaminocoumarin
  • 5-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of both benzothiazole and thiazolidinone moieties. This dual functionality may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14N2O2S3

Molecular Weight

338.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2O2S3/c1-4-16-12(17)11(21-14(16)19)13-15(2)9-7-8(18-3)5-6-10(9)20-13/h5-7H,4H2,1-3H3/b13-11+

InChI Key

VSDCHMHNRORSMN-ACCUITESSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/N(C3=C(S2)C=CC(=C3)OC)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S

Origin of Product

United States

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